molecular formula C19H27FN4O B6906957 N-(1-cyclopropylpiperidin-4-yl)-4-(2-fluorophenyl)piperazine-1-carboxamide

N-(1-cyclopropylpiperidin-4-yl)-4-(2-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B6906957
M. Wt: 346.4 g/mol
InChI Key: QHCXBYZSWVVYND-UHFFFAOYSA-N
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Description

N-(1-cyclopropylpiperidin-4-yl)-4-(2-fluorophenyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, a piperidine ring, a fluorophenyl group, and a piperazine carboxamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.

Properties

IUPAC Name

N-(1-cyclopropylpiperidin-4-yl)-4-(2-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN4O/c20-17-3-1-2-4-18(17)23-11-13-24(14-12-23)19(25)21-15-7-9-22(10-8-15)16-5-6-16/h1-4,15-16H,5-14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCXBYZSWVVYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(CC2)NC(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyclopropylpiperidin-4-yl)-4-(2-fluorophenyl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the cyclopropylpiperidine intermediate: This can be achieved by reacting cyclopropylamine with a suitable piperidine derivative under controlled conditions.

    Introduction of the fluorophenyl group: This step involves the reaction of the cyclopropylpiperidine intermediate with a fluorophenyl halide in the presence of a base to form the desired fluorophenyl-substituted piperidine.

    Formation of the piperazine carboxamide: The final step involves the reaction of the fluorophenyl-substituted piperidine with piperazine-1-carboxylic acid or its derivatives under appropriate conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(1-cyclopropylpiperidin-4-yl)-4-(2-fluorophenyl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, acids, bases, and other nucleophiles or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(1-cyclopropylpiperidin-4-yl)-4-(2-fluorophenyl)piperazine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes, receptors, and other biomolecules.

    Medicine: Investigated for its potential therapeutic effects, such as its role as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylpiperidin-4-yl)-4-(2-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, ion channels, and other proteins that the compound can bind to or modulate.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are affected by the compound’s activity.

Comparison with Similar Compounds

N-(1-cyclopropylpiperidin-4-yl)-4-(2-fluorophenyl)piperazine-1-carboxamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    N-(1-cyclopropylpiperidin-4-yl)-4-(2-chlorophenyl)piperazine-1-carboxamide: Differing by the substitution of a chlorine atom instead of a fluorine atom.

    N-(1-cyclopropylpiperidin-4-yl)-4-(2-methylphenyl)piperazine-1-carboxamide: Differing by the substitution of a methyl group instead of a fluorine atom.

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